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molecular formula C12H16N2O2 B104786 1-Cbz-Piperazine CAS No. 31166-44-6

1-Cbz-Piperazine

Cat. No. B104786
M. Wt: 220.27 g/mol
InChI Key: CTOUWUYDDUSBQE-UHFFFAOYSA-N
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Patent
US05057517

Procedure details

960 mg (3 mmol) of N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine was dissolved in 8 ml of TFA and aged for 1 hour. The TFA was evaporated in a stream of N2 and then to the residue was added water and NaOH to pH12. The basic mixture was extracted with 3×15 ml of ethyl acetate, backwashed with saturated aqueous NaCl, dried with Na2SO4 and concentrated to 566 mg of an oil whose mass spectrum had a parent peak at m/e=220. NMR (3CDCl, δ from TMS) δ2.8 (m, 4), δ3.5 (t, 4), δ5.12 (s, 2), δ7.38 (m, 5).
Name
N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH2:10][CH2:9]1)=O)CCC>C(O)(C(F)(F)F)=O>[CH2:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine
Quantity
960 mg
Type
reactant
Smiles
C(CCC)OC(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was evaporated in a stream of N2
ADDITION
Type
ADDITION
Details
to the residue was added water and NaOH to pH12
EXTRACTION
Type
EXTRACTION
Details
The basic mixture was extracted with 3×15 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 566 mg of an oil whose mass spectrum

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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